2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile

描述

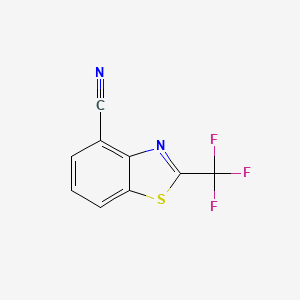

Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethyl)-1,3-benzothiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2S/c10-9(11,12)8-14-7-5(4-13)2-1-3-6(7)15-8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSOVDHULNFGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile typically involves the introduction of the trifluoromethyl group into the benzothiazole ring. One common method is the reaction of 2-aminobenzothiazole with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile (CH₃CN) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

化学反应分析

Types of Reactions

2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.

科学研究应用

Biological Activities

The biological activities of 2-(trifluoromethyl)-1,3-benzothiazole-4-carbonitrile and its derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects:

- Antitumor Activity: Benzothiazole derivatives have shown significant efficacy against various cancers, including breast cancer. For example, compounds targeting the FOXM1 protein have demonstrated potential in inhibiting tumor growth in triple-negative breast cancer models .

- Antimicrobial Properties: Studies indicate that benzothiazole derivatives exhibit antimicrobial activity against a range of pathogens. The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial properties .

- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Applications

Recent research focused on the anticancer effects of benzothiazole derivatives demonstrated that compounds containing the 2-(trifluoromethyl)-1,3-benzothiazole scaffold significantly inhibited cell proliferation in various cancer cell lines. In vivo studies using mouse models further validated these findings, establishing a clear connection between structural modifications and enhanced therapeutic efficacy .

Case Study 2: Antimicrobial Activity

A series of substituted phenylbenzothiazole derivatives were synthesized and evaluated for their trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Among these compounds, those with trifluoromethyl substitutions exhibited superior inhibitory effects on parasite proliferation, indicating their potential as therapeutic agents for neglected tropical diseases .

作用机制

The mechanism of action of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the compound’s interactions with the biological system.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural or functional similarities with 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile:

Key Observations:

- Electronic Effects : The trifluoromethyl group in the target compound enhances electron deficiency compared to methyl or aldehyde substituents in analogs like 4-Methylthiazole-2-carbonitrile or 2-(Trifluoromethyl)thiazole-4-carbaldehyde. This increases electrophilicity at the benzothiazole core, favoring nucleophilic substitution reactions .

- Bioactivity: Benzothiazole derivatives with sulfur-containing linkages (e.g., thioacetyl or thiopropanoyl groups) exhibit antifungal and kinase-inhibitory activities, as seen in compounds from and . However, the absence of such linkages in the target compound may shift its mechanism toward receptor antagonism or enzyme inhibition .

- Solubility and Lipophilicity: The cyano group in this compound improves aqueous solubility relative to carbaldehyde or chloro-fluoro analogs, balancing the lipophilicity imparted by the -CF₃ group .

Notable Trends:

- The trifluoromethyl group increases molecular weight and logP compared to non-fluorinated analogs, enhancing membrane permeability.

- The cyano group in the target compound may confer higher metabolic stability than aldehyde or methyl groups in analogs .

生物活性

2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity and stability of the compound, which can lead to improved pharmacokinetic properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Structural Characteristics

The compound is characterized by:

- A benzothiazole ring system, which is known for its diverse biological activities.

- A trifluoromethyl group that contributes to its chemical reactivity and biological interactions.

- A carbonitrile functional group that may influence its binding affinity to various biological targets.

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound B7 | A431 | 1.5 | Induces apoptosis |

| Compound 4i | H1299 | 2.0 | Cell cycle arrest |

| This compound | MCF-7 | TBD | TBD |

Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific pathways related to cell death and inhibiting migration and invasion .

Anti-inflammatory Effects

Benzothiazole derivatives have been explored for their anti-inflammatory properties. The presence of the trifluoromethyl group can enhance the interaction with inflammatory mediators, potentially leading to reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been documented, with some compounds showing activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. This suggests a broad spectrum of antimicrobial activity that could be harnessed for therapeutic applications .

The mechanisms through which this compound exerts its biological effects are still under investigation. Key mechanisms include:

- Inhibition of Enzymatic Activity : Some studies have indicated that benzothiazole compounds can inhibit enzymes involved in cancer progression and inflammation, such as sEH (soluble epoxide hydrolase) and FAAH (fatty acid amide hydrolase) .

- Modulation of Signaling Pathways : Compounds may interact with various signaling pathways that regulate cell survival and proliferation, particularly in cancer cells .

Case Studies

Recent studies have synthesized various benzothiazole derivatives to evaluate their biological activities:

- Study on Anticancer Activity : A series of benzothiazole derivatives were tested against several cancer cell lines. The study found that modifications to the benzothiazole scaffold significantly affected cytotoxicity and selectivity against cancer cells .

- Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that certain derivatives could significantly reduce inflammation markers in vitro, suggesting potential for therapeutic use in inflammatory diseases .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 2-(trifluoromethyl)-1,3-benzothiazole-4-carbonitrile?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving nitrile-containing precursors and sulfur sources. For example, a protocol analogous to the synthesis of 2-amino-4-phenylthiophene-3-carbonitrile ( ) involves suspending a nitrile precursor (e.g., malononitrile derivatives) with elemental sulfur in THF, followed by controlled addition of a base (e.g., NaHCO₃) at 35°C. Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol) yields the product. Key parameters include temperature control (35–40°C) and stoichiometric ratios of sulfur to nitrile (1.3:1) to minimize side reactions .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

-

LCMS/HPLC : Used to confirm molecular weight (e.g., m/z values) and purity. Retention times under specific conditions (e.g., SQD-FA05: ~1.23 minutes) help standardize analyses .

-

X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving trifluoromethyl group orientations and benzothiazole ring planarity .

-

NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integration and electronic environment.

Technique Key Parameters Example Data LCMS m/z [M+H]+ 757, 921 HPLC Retention time 1.01–1.70 min

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, the electron-withdrawing trifluoromethyl and nitrile groups reduce electron density at the benzothiazole ring, directing substitutions to specific positions. Discrepancies between predicted and observed reactivity (e.g., unexpected nitrile hydrolysis) can be addressed by simulating solvent effects or transition states .

Q. What strategies mitigate structural ambiguities in crystallographic studies of this compound?

- Methodological Answer :

Twinned data refinement : Use SHELXL’s TWIN command to model overlapping crystal domains .

Cross-validation : Pair X-ray data with solid-state NMR or IR to confirm trifluoromethyl group conformations.

High-resolution data : Collect data at synchrotron facilities (≤0.8 Å resolution) to reduce thermal motion artifacts.

| Issue | Resolution Tool | Example Reference |

|---|---|---|

| Twinning | SHELXL TWIN command | |

| Thermal motion noise | High-resolution datasets |

Q. How to optimize reaction conditions for derivatives with enhanced bioactivity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvents (e.g., THF vs. DMF), catalysts (e.g., Et₃N vs. DBU), and temperatures to maximize yields of target derivatives. For example, THF with Et₃N at reflux (65°C) favors cyclization over side-product formation in analogous thiophene syntheses .

- Bioisosteric replacement : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., sulfonyl) to modulate activity, as seen in structurally related pyrazole derivatives .

Handling Data Contradictions

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

Solvent correction : Apply implicit solvent models (e.g., PCM in Gaussian) to simulated NMR shifts.

Dynamic effects : Account for tautomerism or rotational barriers (e.g., trifluoromethyl rotation) via molecular dynamics simulations.

Experimental replication : Repeat analyses under standardized conditions (e.g., HPLC with QC-SMD-TFA05) to rule out instrumental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。